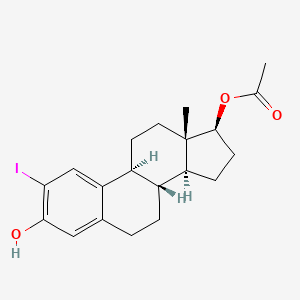
2-Iodoestradiol 17beta-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodoestradiol 17beta-acetate is a synthetic derivative of estradiol, a naturally occurring hormone in the human body This compound is an estrogen ester, specifically the C17beta acetate ester of 2-iodoestradiol
Métodos De Preparación
The synthesis of 2-Iodoestradiol 17beta-acetate typically involves the iodination of estradiol. One common method is the selective preparation of 2-iodoestradiol by treating estradiol with iodine in the presence of mercuric acetate . This reaction is guided by thin layer chromatography (TLC) and yields high purity 2-iodoestradiol. The iodinated product is then acetylated to form this compound.
Análisis De Reacciones Químicas
2-Iodoestradiol 17beta-acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodination process itself is a substitution reaction where iodine replaces a hydrogen atom on the aromatic ring of estradiol.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not extensively documented, similar compounds often undergo these reactions under appropriate conditions.
Acetylation: The final step in the synthesis involves acetylation, where an acetyl group is introduced to form the acetate ester.
Common reagents used in these reactions include iodine, mercuric acetate, and acetic anhydride. The major products formed are 2-iodoestradiol and its acetate ester.
Aplicaciones Científicas De Investigación
2-Iodoestradiol 17beta-acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of radiolabeled estradiol derivatives for radiometric assays.
Biology: The compound is studied for its interactions with estrogen receptors and its potential effects on cellular processes.
Medicine: Research explores its potential use in hormone replacement therapy and its effects on estrogen-related pathways.
Mecanismo De Acción
The mechanism of action of 2-Iodoestradiol 17beta-acetate involves its interaction with estrogen receptors (ERs), including ERα and ERβ subtypes . Upon binding to these receptors, the compound can enter the nucleus of target cells and regulate gene transcription, leading to the formation of messenger RNA and subsequent protein synthesis. This process influences various physiological functions, including reproductive and metabolic processes.
Comparación Con Compuestos Similares
2-Iodoestradiol 17beta-acetate is similar to other estradiol esters, such as estradiol acetate and estradiol valerate . its unique iodination at the 2-position distinguishes it from these compounds. This iodination can enhance its binding affinity to estrogen receptors and potentially alter its biological activity.
Similar compounds include:
Estradiol acetate: A clinically used estrogen ester.
Estradiol valerate: Another ester used in hormone replacement therapy.
4-Iodoestradiol: A regioisomer of 2-iodoestradiol with iodine at the 4-position.
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-2-iodo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25IO3/c1-11(22)24-19-6-5-16-14-4-3-12-9-18(23)17(21)10-15(12)13(14)7-8-20(16,19)2/h9-10,13-14,16,19,23H,3-8H2,1-2H3/t13-,14+,16-,19-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTGAOMPENJTFN-BKRJIHRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=C(C=C34)I)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=C(C=C34)I)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

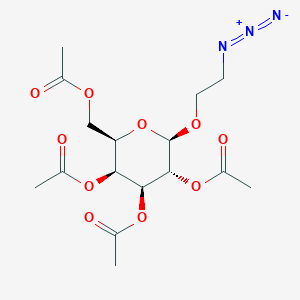
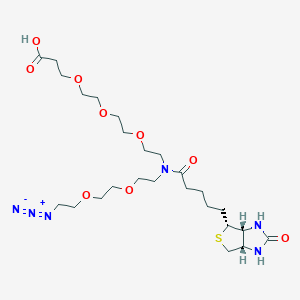
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3S)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;tetrahydrate](/img/structure/B8255843.png)
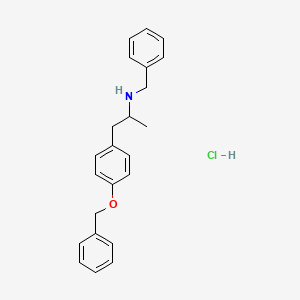
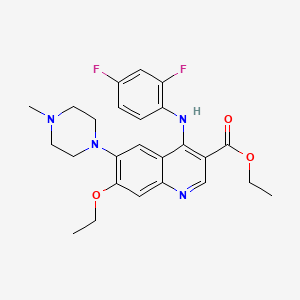
![2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-ethoxymethyl]-7,7-dimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl ester](/img/structure/B8255869.png)
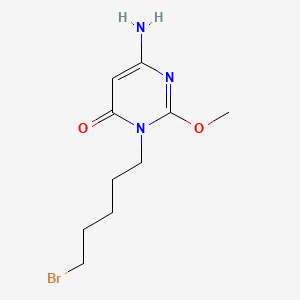
![(3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol](/img/structure/B8255878.png)
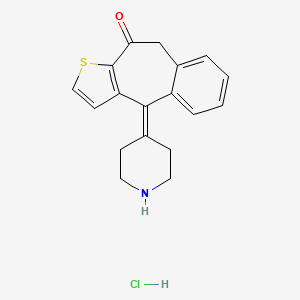
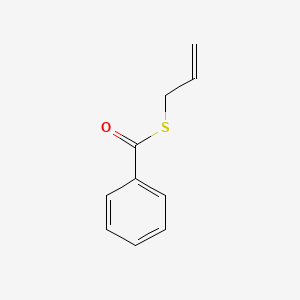

![4-[3-(Dimethylamino)prop-1-ynyl]benzonitrile](/img/structure/B8255931.png)
![tert-butyl [(1S,2R)-1-benzyl-2-cyano-2-hydroxyethyl]carbamate](/img/structure/B8255936.png)
